N-butyl-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide
Overview
Description
N-butyl-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.15657746 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry Applications
N-butyl-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide and related compounds are used extensively in synthetic chemistry for the preparation of various derivatives with potential biological activities. For instance, the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates highlights a methodology for synthesizing N-(2-hydroxyphenyl)benzamides, compounds of biological interest, through a mechanism that involves the formation of thioureas followed by elimination of thiocyanic acid triggered by intramolecular nucleophilic attack (Singh, Lakhan, & Singh, 2017)[https://consensus.app/papers/nbenzoylation-aminophenols-employing-singh/0d59714a7e3b5345892f17b499944701/?utm_source=chatgpt]. This process illustrates the compound's utility in creating structures relevant for further pharmacological exploration.
Pharmacological Research
In pharmacological research, derivatives of this compound have been explored for their potential as prodrug forms. For example, water-soluble amino acid derivatives of N-methylsulfonamides were synthesized and evaluated as potential prodrug forms for the sulfonamide group. These compounds demonstrated promising results in terms of water solubility and lipophilicity, crucial factors for the development of effective drug delivery systems (Larsen, Bundgaard, & Lee, 1988)[https://consensus.app/papers/prodrug-forms-sulfonamide-group-watersoluble-amino-acid-larsen/e5194c877e0e5313b6dcb2e50fccc7b3/?utm_source=chatgpt].
Materials Science
In materials science, the compound and its derivatives have been utilized in the synthesis of polymers and membranes with specific functionalities. For instance, novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers showed improved water flux and dye rejection capabilities, highlighting the role of sulfonic acid groups in enhancing membrane performance for water treatment applications (Liu et al., 2012)[https://consensus.app/papers/novel-sulfonated-nanofiltration-membranes-improved-liu/5e7ef8cfd05154cd939d5933f46ab5bb/?utm_source=chatgpt]. This demonstrates the compound's potential in creating advanced materials for environmental and industrial processes.
Properties
IUPAC Name |
2-[[4-(benzenesulfonamido)benzoyl]amino]-N-butylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-2-3-17-25-24(29)21-11-7-8-12-22(21)26-23(28)18-13-15-19(16-14-18)27-32(30,31)20-9-5-4-6-10-20/h4-16,27H,2-3,17H2,1H3,(H,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEPMTSFMMQJQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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